1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C18H20O. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a benzyl group attached to a methoxy-substituted tetrahydronaphthalene core.
Preparation Methods
The synthesis of 1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and benzyl chloride.
Reaction Conditions: The key steps include the alkylation of 1,2,3,4-tetrahydronaphthalene with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Methoxylation: The methoxylation step involves the introduction of a methoxy group at the 5-position of the tetrahydronaphthalene ring. This can be achieved using methanol and a suitable catalyst such as sulfuric acid or boron trifluoride etherate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1-Benzyl-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.
1-Benzyl-5-hydroxy-1,2,3,4-tetrahydronaphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20O |
---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C18H20O/c1-19-18-12-6-10-16-15(9-5-11-17(16)18)13-14-7-3-2-4-8-14/h2-4,6-8,10,12,15H,5,9,11,13H2,1H3 |
InChI Key |
RVBGYFWIJNVHQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2CC3=CC=CC=C3 |
Origin of Product |
United States |
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